![molecular formula C12H10O2 B082140 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one CAS No. 14935-18-3](/img/structure/B82140.png)

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one

Übersicht

Beschreibung

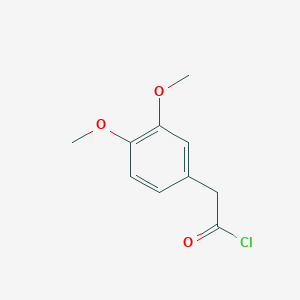

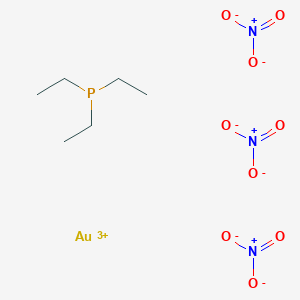

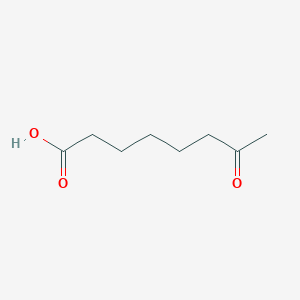

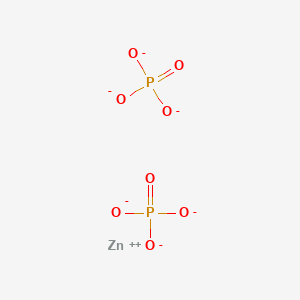

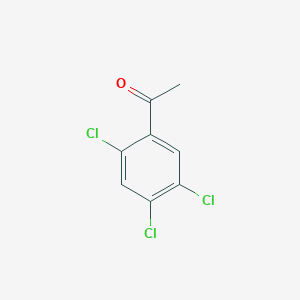

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is a chemical compound with the molecular formula C12H10O2 . It is also known by other names such as 5,6-Dihydrobenzo[de]isochromen-1(4H)-one .

Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is available as a 2D Mol file . The molecular weight of this compound is 186.21 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one include its molecular formula (C12H10O2), molecular weight (186.21 g/mol), and its structure . Additional properties like melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives : Efficient methods have been developed for synthesizing derivatives of 1H-Naphtho[2,1-b]pyrans and 4H-1-Benzopyrans under solvent-free conditions, which are important for various chemical applications (Shekhar et al., 2012).

Photochromic Materials : The compound has been used in the creation of chiroptical binaphthopyran switches, showing amplified circular dichroism (CD) response in a polystyrene film, indicating potential applications in optical materials (Kicková et al., 2010).

Pharmaceutical Applications : Research has explored the synthesis and pharmacological activities of N,N-disubstituted 1-amino-2-phenyl-3H,12H-naphtho[1,2-b]pyrano[2,3-d]pyran-3-ones, which showed antiarrhythmic and analgesic activities, indicating potential pharmaceutical applications (Longobardi et al., 1996).

Fluorescence Reagents : It has been used to develop new fluorescence reagents for compounds containing amino groups, enhancing analytical chemistry techniques (Khalaf & Rimpler, 1977).

Total Synthesis of Natural Products : The compound plays a role in the one-pot preparation of 1H-naphtho[2,3-c]pyran-5,10-diones and its application to the concise total synthesis of natural products like eleutherin (Kobayashi et al., 1998).

Catalysis and Chemical Reactions : Research includes the synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling, demonstrating the compound's relevance in catalytic processes (Mochida et al., 2010).

Bioactivity and Biosynthesis : A review on naphthopyranones, including the 1H-naphtho[2,3-c]pyran-1-one structure, discusses their isolation, bioactivity, biosynthesis, and synthetic methods, indicating their importance in natural product chemistry (Donner, 2015).

Sensor Development : The compound has been used in the design and synthesis of fluorescent sensors for the detection of Ni2+ ions and live cell imaging, showcasing its potential in sensor technology and biological applications (Khan et al., 2018).

Eigenschaften

IUPAC Name |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),4,9(13),10-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGWXYJMKXOHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=COC(=O)C3=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461892 | |

| Record name | 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one | |

CAS RN |

14935-18-3 | |

| Record name | 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

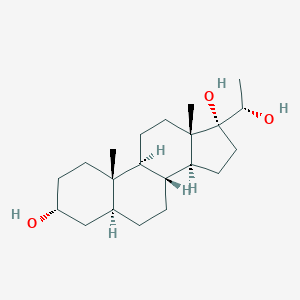

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)